

# Triperiden mechanism of action in influenza virus

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Mechanism of Action of **Triperiden** in Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Triperiden**, known commercially as Norakin, is primarily classified as an anticholinergic agent and is utilized in the management of Parkinson's disease.[1] Beyond its established role in treating movement disorders, preclinical studies have revealed its potential as an antiviral agent, specifically demonstrating inhibitory activity against the influenza virus.[1][2] This has opened up an intriguing area of research into the off-label antiviral properties of a well-established therapeutic. The mechanism by which **Triperiden** exerts its anti-influenza effects is not fully elucidated, with current research pointing towards two primary, and not mutually exclusive, hypotheses. This technical guide provides a comprehensive overview of the existing data on **Triperiden**'s mechanism of action against the influenza virus, intended for researchers and professionals in drug development.

## **Proposed Mechanisms of Anti-Influenza Action**

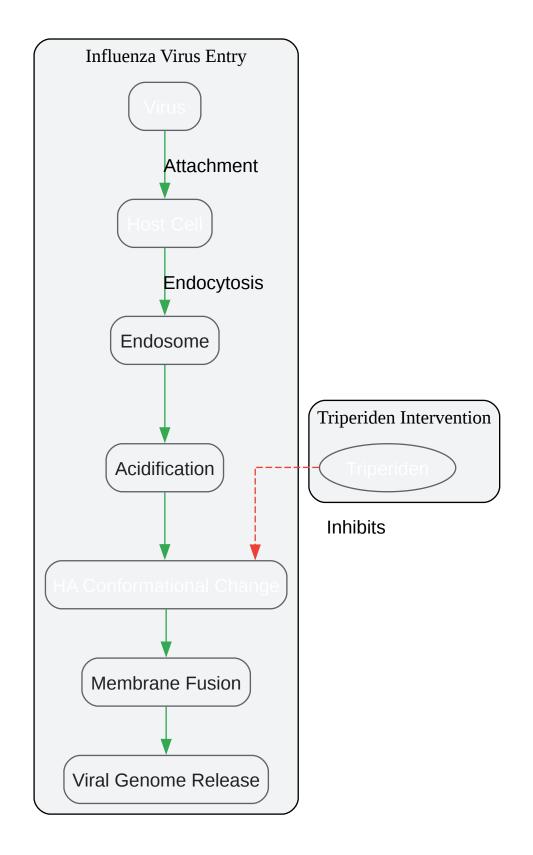
The antiviral activity of **Triperiden** against the influenza virus is thought to occur at the early stages of the viral life cycle, specifically interfering with viral entry into the host cell. Two distinct mechanisms have been proposed based on in vitro studies.



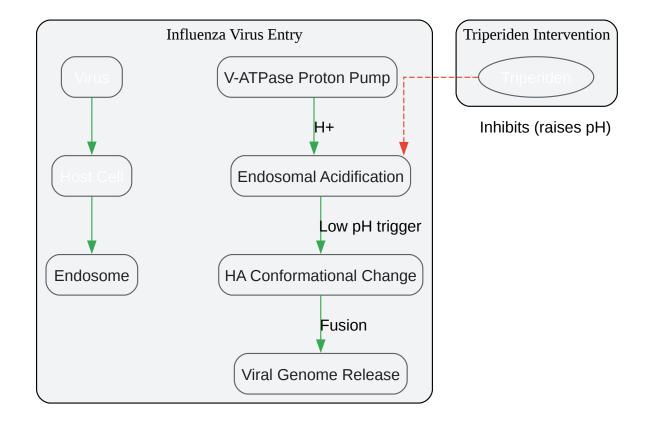
## Direct Inhibition of Hemagglutinin (HA) Conformational Change

One proposed mechanism is that **Triperiden** directly targets the influenza virus surface glycoprotein, hemagglutinin (HA).[1] HA is crucial for the initial stages of infection, mediating both attachment to host cell receptors and the subsequent fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by a conformational change in the HA protein, which is induced by the acidic environment of the late endosome. It is hypothesized that **Triperiden** binds to the HA protein, stabilizing it and preventing the low pH-induced conformational change necessary for membrane fusion.

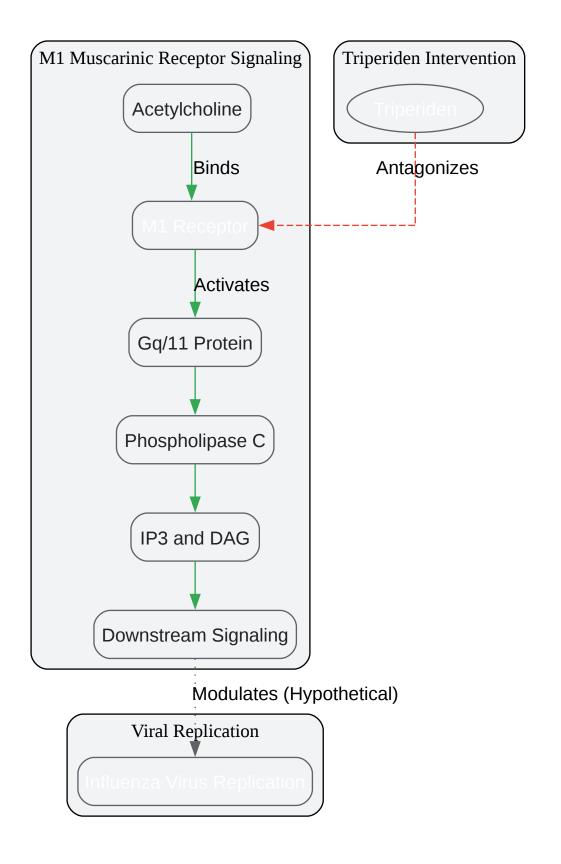




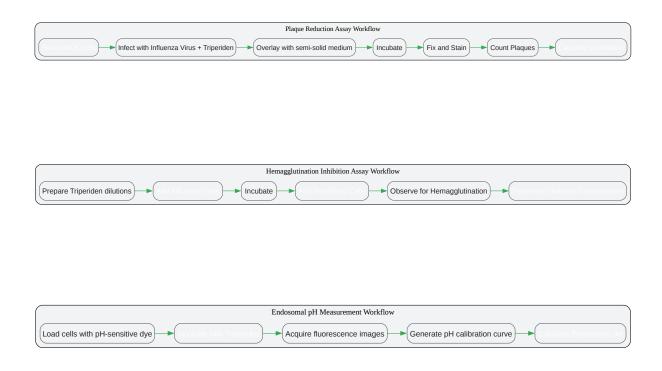












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### References

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- To cite this document: BenchChem. [Triperiden mechanism of action in influenza virus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683667#triperiden-mechanism-of-action-in-influenza-virus]



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